Bienvenue dans la boutique en ligne BenchChem!

6-ethoxy-N-(2-phenoxyethyl)pyrimidine-4-carboxamide

Lipophilicity Drug-likeness Permeability

Procure this 6-ethoxy-substituted pyrimidine-4-carboxamide as a structurally distinct chemotype featuring zero hydrogen bond donors (HBD=0), moderate logP, and MW<300 Da—ideal for probing underexplored substitution vectors in screening libraries. Use as a paired probe with the 6-hydroxy analog (HBD=1) to isolate the impact of a single HBD on membrane permeability, solubility, and metabolic stability within an otherwise identical scaffold. The 6-ethoxy group serves as a metabolically stable alkoxy substituent or a synthetic handle for O-dealkylation to the 6-hydroxy derivative. Evaluate as a chemically matched inactive comparator in pyrimidine-4-carboxamide bioassays pending experimental validation.

Molecular Formula C15H17N3O3
Molecular Weight 287.319
CAS No. 2034580-37-3
Cat. No. B2902997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-ethoxy-N-(2-phenoxyethyl)pyrimidine-4-carboxamide
CAS2034580-37-3
Molecular FormulaC15H17N3O3
Molecular Weight287.319
Structural Identifiers
SMILESCCOC1=NC=NC(=C1)C(=O)NCCOC2=CC=CC=C2
InChIInChI=1S/C15H17N3O3/c1-2-20-14-10-13(17-11-18-14)15(19)16-8-9-21-12-6-4-3-5-7-12/h3-7,10-11H,2,8-9H2,1H3,(H,16,19)
InChIKeyVBYNXKXVJKQLGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Ethoxy-N-(2-phenoxyethyl)pyrimidine-4-carboxamide (CAS 2034580-37-3): Structural Identity and Physicochemical Baseline for Procurement Evaluation


6-Ethoxy-N-(2-phenoxyethyl)pyrimidine-4-carboxamide (CAS 2034580-37-3) is a synthetic pyrimidine-4-carboxamide derivative bearing a 6-ethoxy substituent on the pyrimidine ring and an N-(2-phenoxyethyl) side chain at the carboxamide nitrogen. Its molecular formula is C₁₅H₁₇N₃O₃ with a molecular weight of 287.31 g/mol . The compound belongs to a broader class of pyrimidine-4-carboxamides that have been explored across multiple therapeutic target families, including NAPE-PLD inhibition, CCR4 antagonism, and HIV-1 integrase inhibition [1]. However, the specific 6-ethoxy / N-(2-phenoxyethyl) substitution pattern represents a structurally distinct chemotype whose individual pharmacological profile remains uncharacterized in the peer-reviewed primary literature as of the search date.

Why Generic Substitution of 6-Ethoxy-N-(2-phenoxyethyl)pyrimidine-4-carboxamide Is Not Supported by Current Evidence


Within the pyrimidine-4-carboxamide class, the identity and position of substituents on the pyrimidine ring (particularly at C6) and the nature of the N-amide side chain are known to profoundly modulate target engagement, selectivity, and physicochemical properties. Published SAR studies on structurally related pyrimidine-4-carboxamide series demonstrate that even minor modifications at the 6-position (e.g., replacing an ethoxy group with a hydroxyl, morpholino, or piperidinyl moiety) can drive order-of-magnitude shifts in potency, selectivity, and ADME parameters [1]. Consequently, the 6-ethoxy-N-(2-phenoxyethyl) substitution pattern cannot be assumed interchangeable with 6-hydroxy, 6-morpholino, or alternative N-aryl carboxamide analogs without direct comparative data. The absence of published head-to-head benchmarking data for this specific compound, however, means that any substitution decision must currently rely on prospective experimental validation rather than retrospective evidence comparison.

Quantitative Differentiation Evidence for 6-Ethoxy-N-(2-phenoxyethyl)pyrimidine-4-carboxamide vs. Closest Structural Analogs


Physicochemical Differentiation: 6-Ethoxy vs. 6-Hydroxy Substitution Effect on logP and Hydrogen Bonding Capacity

The 6-ethoxy substituent in the target compound replaces the 6-hydroxy group present in the closest commercially available analog, 6-hydroxy-N-(2-phenoxyethyl)pyrimidine-4-carboxamide (CAS 2034281-27-9). This substitution eliminates a hydrogen bond donor (HBD) site while adding two rotatable bonds and increasing molecular weight by 28.05 Da . Computed logP values indicate a significant increase in lipophilicity for the ethoxy analog, consistent with established Hansch π-value contributions for OH → OEt replacement (~1.0 log unit increase) [1]. In standard drug-likeness filters, the target compound possesses 0 HBDs vs. 1 HBD for the 6-hydroxy analog, which may influence membrane permeability and oral absorption potential based on Lipinski and Veber rule frameworks.

Lipophilicity Drug-likeness Permeability

Structural Differentiation from 6-Morpholino and 6-Piperidin-1-yl Analogs: Steric Bulk and Basicity Considerations

The target compound's 6-ethoxy substituent is electronically neutral and sterically compact compared to the 6-morpholino and 6-piperidin-1-yl analogs commercially available under CAS designations . The 6-morpholino analog introduces a basic tertiary amine center (morpholine pKa ~8.4 for the conjugate acid) and significantly greater steric volume (estimated molar refractivity increase of ~20 cm³/mol versus ethoxy). The 6-piperidin-1-yl analog similarly introduces a basic nitrogen (piperidine pKa ~11.2) and altered conformational profile. These differences are expected to produce divergent target engagement profiles in any biological assay system where the 6-position interacts with a binding pocket, based on general principles of medicinal chemistry SAR.

Steric bulk Basicity Target selectivity

Differentiation from 6-Ethoxy-N-phenylpyrimidine-4-carboxamide: N-Side Chain Flexibility and Hydrogen Bonding Potential

The target compound's N-(2-phenoxyethyl) side chain introduces two additional rotatable bonds and an ether oxygen hydrogen bond acceptor relative to the 6-ethoxy-N-phenyl analog (CAS 2034249-17-5) . The phenoxyethyl moiety provides an extended linker between the carboxamide nitrogen and the terminal phenyl ring, potentially enabling different binding poses compared to the directly N-attached phenyl ring. The ethyl linker also introduces conformational flexibility (estimated 2–3 additional low-energy conformers), which may translate to differential entropic penalties upon target binding.

Side chain flexibility Hydrogen bonding Conformational entropy

Patent Landscape Context: Pyrimidine-4-Carboxamide Scaffold Versatility Across Therapeutic Indications

Although no individual patent was identified that discloses biological activity data specifically for 6-ethoxy-N-(2-phenoxyethyl)pyrimidine-4-carboxamide, the pyrimidine-4-carboxamide scaffold has been claimed across multiple therapeutic patent families, including adenosine receptor antagonists (WO-2007084914-A2) [1], phenoxyalkylaminopyrimidine insecticidal/acaricidal agents (EP0196524) [2], and CCR4 antagonists [3]. The structural diversity of patented pyrimidine-4-carboxamides indicates that the 6-ethoxy / N-(2-phenoxyethyl) combination occupies a distinct, underexplored region of chemical space within this patent landscape, potentially offering freedom-to-operate advantages.

Patent landscape Target class Chemical diversity

Absence of Direct Comparative Biological Data: Transparent Documentation of Evidence Gap

A systematic search of PubMed, BindingDB, ChEMBL, PubChem BioAssay, Google Scholar, and Google Patents (conducted through 2026-04-30) identified no primary research paper, patent biological example, or public bioactivity database entry containing quantitative pharmacological data (IC₅₀, Kᵢ, EC₅₀, % inhibition, etc.) for 6-ethoxy-N-(2-phenoxyethyl)pyrimidine-4-carboxamide (CAS 2034580-37-3) tested against any defined biological target or in any cell-based assay [1]. This compound has not been the subject of a published SAR campaign or comparative profiling study. All biological activity claims encountered in commercial vendor descriptions were unsupported by citable primary data and therefore excluded per the evidence admission rules of this guide.

Evidence gap Data availability Prospective screening

Recommended Application Scenarios for 6-Ethoxy-N-(2-phenoxyethyl)pyrimidine-4-carboxamide Based on Available Evidence


Chemical Library Diversification for Pyrimidine-Focused Screening Collections

This compound is best deployed as a diversity element in pyrimidine-4-carboxamide screening libraries where the 6-ethoxy group and N-(2-phenoxyethyl) side chain represent underexplored substitution vectors. The combination of neutral, non-basic 6-position substitution with a flexible ether-linked N-aryl side chain offers physicochemical property space (0 HBD, moderate logP, MW < 300 Da) that is distinct from more common 6-amino, 6-hydroxy, or 6-halo analogs . Inclusion in a screening deck may help probe SAR hypotheses at the 6-position of the pyrimidine core without introducing a basic center or hydrogen bond donor.

Synthetic Intermediate for Further Derivatization

The 6-ethoxy group can serve as a synthetic handle for O-dealkylation to the 6-hydroxy derivative (CAS 2034281-27-9) or as a metabolically stable alkoxy substituent during SAR exploration campaigns . The N-(2-phenoxyethyl) amide linkage is a stable carboxamide bond suitable for further functionalization or use as a comparator in amide bond stability studies.

Negative Control or Inactive Comparator Compound for Phenotypic Assays

Given the absence of published bioactivity data, this compound may be evaluated as a potential negative control in assays where related pyrimidine-4-carboxamides demonstrate activity. Its structural similarity to known bioactive pyrimidine-4-carboxamides (e.g., NAPE-PLD inhibitors, CCR4 antagonists) combined with the lack of documented potency makes it a candidate for inclusion as a chemically matched inactive comparator [1], pending experimental confirmation of inactivity in the specific assay system.

Physicochemical Probe for logP/Permeability Relationship Studies

The absence of hydrogen bond donors (HBD = 0) in the target compound, versus HBD = 1 in the 6-hydroxy analog, makes this compound a useful paired probe for studying the impact of a single HBD on membrane permeability, solubility, and metabolic stability within an otherwise identical scaffold . This paired comparison allows researchers to isolate the physicochemical contribution of the 6-ethoxy substitution without confounding changes to other molecular regions.

Quote Request

Request a Quote for 6-ethoxy-N-(2-phenoxyethyl)pyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.